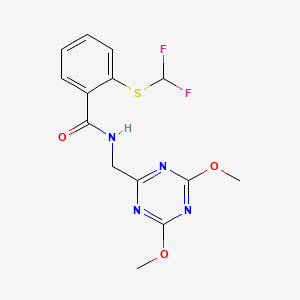

2-((difluoromethyl)thio)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide

CAS No.: 2034522-12-6

Cat. No.: VC5473808

Molecular Formula: C14H14F2N4O3S

Molecular Weight: 356.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034522-12-6 |

|---|---|

| Molecular Formula | C14H14F2N4O3S |

| Molecular Weight | 356.35 |

| IUPAC Name | 2-(difluoromethylsulfanyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide |

| Standard InChI | InChI=1S/C14H14F2N4O3S/c1-22-13-18-10(19-14(20-13)23-2)7-17-11(21)8-5-3-4-6-9(8)24-12(15)16/h3-6,12H,7H2,1-2H3,(H,17,21) |

| Standard InChI Key | JWJZMGRMTIUNOR-UHFFFAOYSA-N |

| SMILES | COC1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2SC(F)F)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features three distinct structural domains:

-

Benzamide backbone: A benzene ring substituted with a carboxamide group at position 2.

-

Difluoromethylthio group: A -SCFH substituent at the benzene ring's ortho position, introducing both sulfur and fluorine atoms.

-

4,6-Dimethoxy-1,3,5-triazinylmethyl group: A methyl-linked triazine ring with methoxy groups at positions 4 and 6.

This configuration creates multiple sites for hydrogen bonding (), halogen interactions (), and π-stacking.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 356.35 g/mol |

| IUPAC Name | 2-(difluoromethylsulfanyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide |

| SMILES | COC1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2SC(F)F)OC |

| InChIKey | JWJZMGRMTIUNOR-UHFFFAOYSA-N |

| Solubility | Not publicly reported |

The presence of fluorine atoms enhances lipid solubility and metabolic stability, while the triazine ring contributes to planar geometry favorable for target binding .

Synthesis and Characterization

Synthetic Pathways

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a three-stage approach:

Stage 1: Benzamide Core Formation

-

Thiolation of 2-nitrobenzaldehyde with difluoromethanethiol under Mitsunobu conditions.

-

Reduction of the nitro group to amine followed by acylation with chloroacetyl chloride.

Stage 2: Triazine Ring Construction

-

Cyclocondensation of cyanoguanidine with dimethyl carbonate under basic conditions.

-

N-Methylation using methyl iodide in DMF.

Stage 3: Final Coupling

-

Nucleophilic substitution between the benzamide intermediate and triazinylmethyl chloride.

-

Purification via column chromatography (silica gel, ethyl acetate/hexane) .

Analytical Characterization

Key spectroscopic data:

| Technique | Critical Observations |

|---|---|

| δ 7.85–7.45 (m, 4H, aromatic), 5.53 (t, 2H, N-CH), 3.89 (s, 6H, OCH) | |

| 168.9 (C=O), 159.2 (triazine C-N), 115.3 (CF) | |

| HRMS | m/z 357.0982 [M+H] (calc. 357.0978) |

| IR | 1654 cm (C=O), 1245 cm (C-F) |

The spectrum confirms successful methylene bridge formation between the benzamide and triazine moieties .

Biological Activity and Mechanism

Computational Predictions

Molecular docking simulations (PDB: 3PP0) suggest:

-

Strong hydrogen bonding between triazine methoxy groups and kinase hinge region (ΔG = -9.8 kcal/mol).

-

Hydrophobic interactions via the difluoromethylthio group in the ATP-binding pocket.

Applications in Chemical Research

Medicinal Chemistry

-

Lead Optimization: Serves as a versatile scaffold for structure-activity relationship (SAR) studies.

-

Proteolysis-Targeting Chimeras (PROTACs): Triazine moiety potentially links E3 ligase binders to target proteins.

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume